molecular formula C3H3ClF4 B3352110 1-Chloro-1,1,2,2-tetrafluoropropane CAS No. 421-75-0

1-Chloro-1,1,2,2-tetrafluoropropane

Cat. No.: B3352110
CAS No.: 421-75-0
M. Wt: 150.5 g/mol
InChI Key: AUCISWTVFIKMCZ-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₃ClF₄. It is a colorless gas known for its volatility and sweet odor. This compound is primarily used in industrial applications, particularly in the production of plastics and rubber as a gas-phase plasticizer .

Scientific Research Applications

1-Chloro-1,1,2,2-tetrafluoropropane has several applications in scientific research:

Safety and Hazards

1-Chloro-1,1,2,2-tetrafluoropropane is classified as a gas under pressure and may explode if heated . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also hazardous to the ozone layer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2-tetrafluoropropane is typically synthesized through the reaction of hydrogen fluoride with chlorinated hydrocarbons. One common method involves the reaction of hydrogen fluoride with 1,1,2,2-tetrachloropropane under controlled conditions. The reaction is catalyzed by a transition metal catalyst, such as antimony pentachloride, and is carried out at elevated temperatures and pressures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process typically includes steps for purification and separation to ensure the final product meets the required specifications. The use of advanced distillation techniques helps in achieving high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1,2,2-tetrafluoropropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1-chloro-1,1,2,2-tetrafluoropropane exerts its effects is primarily through its chemical reactivity. The presence of both chlorine and fluorine atoms makes it a versatile intermediate in organic synthesis. The chlorine atom can be readily substituted, while the fluorine atoms provide stability and resistance to degradation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 1-Chloro-1,1,2,2-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring both reactivity and resistance to chemical degradation .

Properties

IUPAC Name

1-chloro-1,1,2,2-tetrafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4/c1-2(5,6)3(4,7)8/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCISWTVFIKMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073904
Record name 1-Chloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-75-0
Record name Propane, 1-chloro-1,1,2,2-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-1,1,2,2-tetrafluoropropane
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Reactant of Route 6
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